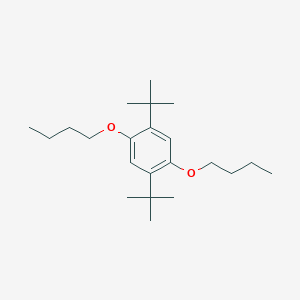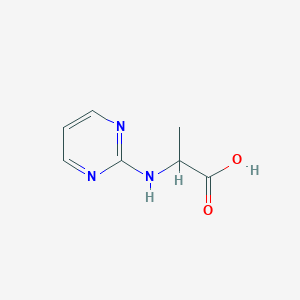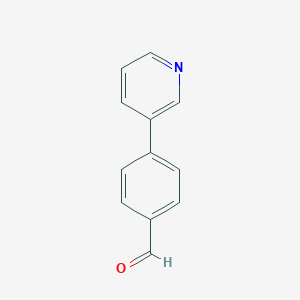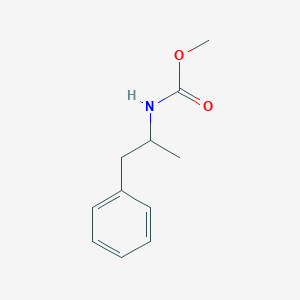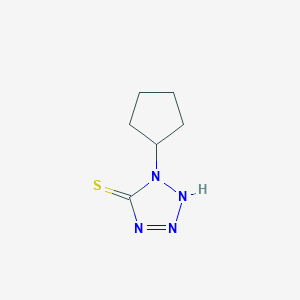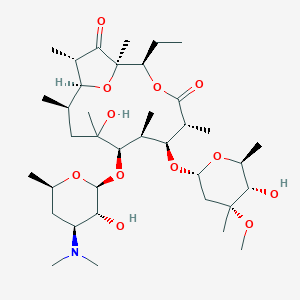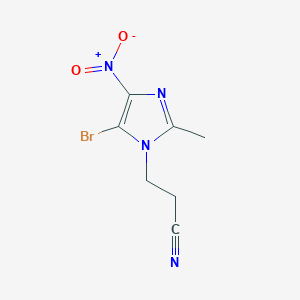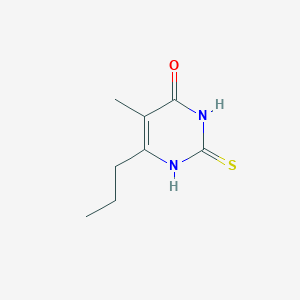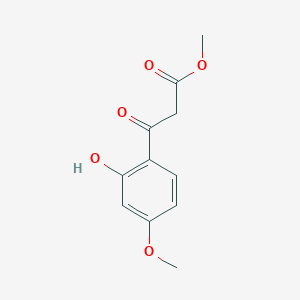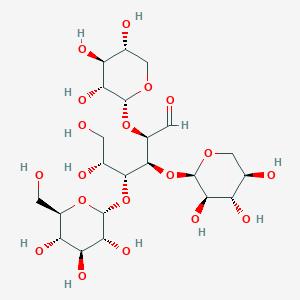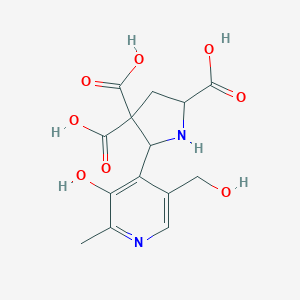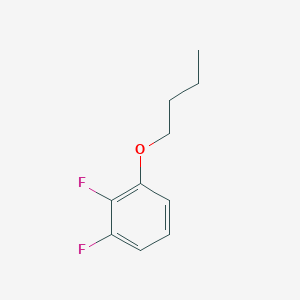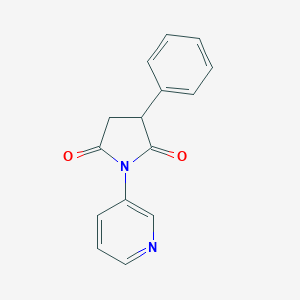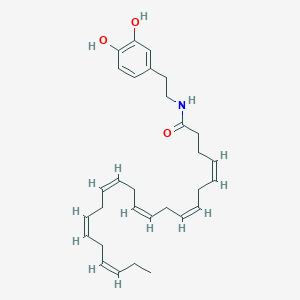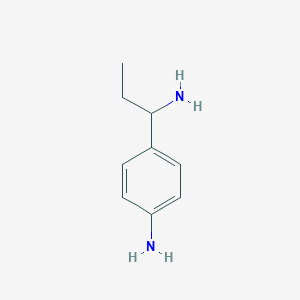
4-(1-Aminopropyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Aminopropyl)aniline, also known as para-aminopropylaniline (PAPA), is an organic compound that belongs to the class of aromatic amines. It is a colorless to pale yellow liquid that is used in various industrial applications, including the production of dyes, pigments, and pharmaceuticals. In recent years, PAPA has gained attention in scientific research due to its potential applications in the field of medicine.
Wirkmechanismus
The mechanism of action of PAPA is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. PAPA also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in antioxidant defense.
Biochemische Und Physiologische Effekte
PAPA has been shown to have a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). PAPA has also been shown to reduce oxidative stress and lipid peroxidation. In addition, PAPA has been found to have a protective effect on the liver and kidneys.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using PAPA in lab experiments is its low toxicity. PAPA has been shown to have a high safety profile, making it suitable for use in animal studies. However, one limitation of using PAPA is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on PAPA. One area of interest is the development of PAPA-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of research could be the investigation of the molecular mechanisms underlying the anti-inflammatory and antioxidant effects of PAPA. Additionally, further studies could explore the potential use of PAPA in other applications, such as the development of new dyes and pigments.
Synthesemethoden
PAPA can be synthesized using various methods, including the reduction of 4-nitrophenylpropylamine, the reaction of 4-bromoaniline with propylamine, and the reaction of 4-nitroaniline with propylamine followed by reduction. The most commonly used method involves the reduction of 4-nitrophenylpropylamine using a reducing agent such as iron powder or sodium dithionite.
Wissenschaftliche Forschungsanwendungen
PAPA has been extensively studied for its potential applications in medicine. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. PAPA has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. It has also been shown to have neuroprotective effects and could potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
133332-54-4 |
|---|---|
Produktname |
4-(1-Aminopropyl)aniline |
Molekularformel |
C9H14N2 |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
4-(1-aminopropyl)aniline |
InChI |
InChI=1S/C9H14N2/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9H,2,10-11H2,1H3 |
InChI-Schlüssel |
IYWMAXHBPYOXNJ-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=C(C=C1)N)N |
Kanonische SMILES |
CCC(C1=CC=C(C=C1)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



